Cas no 117620-84-5 ((3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido1,2,3-de-1,4-benzoxazine-6-carboxylic Acid)

(3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido1,2,3-de-1,4-benzoxazine-6-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- (3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid
- (S)-10-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
- (S)-10-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
- Levofloxacin Impurity 2
- Levofloxacin (3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid
- (S)-10-Fluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylicacid
- (S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid
- DB-223006
- (2S)-6-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylic acid
- F19496
- 10-fluoro-2,3-dihydro-3-(S)-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-Carboxylic Acid
- (2S)-6-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.0?,??]trideca-5,7,9(13),11-tetraene-11-carboxylic acid
- XIUYIWNOSSFSCB-LURJTMIESA-N
- SCHEMBL2080556
- A1-09411
- 117620-84-5
- (3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido1,2,3-de-1,4-benzoxazine-6-carboxylic Acid
-
- MDL: MFCD31579563
- インチ: InChI=1S/C13H10FNO4/c1-6-5-19-12-9(14)3-2-7-10(12)15(6)4-8(11(7)16)13(17)18/h2-4,6H,5H2,1H3,(H,17,18)/t6-/m0/s1
- InChIKey: XIUYIWNOSSFSCB-LURJTMIESA-N
- ほほえんだ: CC1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)F
計算された属性
- せいみつぶんしりょう: 263.05938596g/mol
- どういたいしつりょう: 263.05938596g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 464
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2
(3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido1,2,3-de-1,4-benzoxazine-6-carboxylic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Store at recommended temperature
(3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido1,2,3-de-1,4-benzoxazine-6-carboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F591110-100mg |
(3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid |
117620-84-5 | 100mg |
$ 1608.00 | 2023-09-07 | ||
Matrix Scientific | 183532-1g |
10-Fluoro-2,3-dihydro-3-(S)-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid, 95% |
117620-84-5 | 95% | 1g |
$2146.00 | 2023-09-07 | |
TRC | F591110-10mg |
(3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid |
117620-84-5 | 10mg |
$ 201.00 | 2023-09-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1794090-1g |
(S)-10-fluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid |
117620-84-5 | 95% | 1g |
¥7614.00 | 2024-08-09 |
(3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido1,2,3-de-1,4-benzoxazine-6-carboxylic Acid 関連文献
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
Related Articles
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
(3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido1,2,3-de-1,4-benzoxazine-6-carboxylic Acidに関する追加情報
Comprehensive Overview of (3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido1,2,3-de-1,4-benzoxazine-6-carboxylic Acid (CAS No. 117620-84-5)
The compound (3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido1,2,3-de-1,4-benzoxazine-6-carboxylic Acid (CAS No. 117620-84-5) is a fluorinated heterocyclic derivative with significant potential in pharmaceutical and chemical research. Its unique structure, featuring a pyrido-benzoxazine core, has drawn attention for its potential applications in drug development, particularly in targeting bacterial infections and inflammatory diseases. Researchers are increasingly exploring its structure-activity relationship (SAR) to optimize its efficacy and safety profile.
One of the most searched questions about this compound revolves around its synthetic pathways and biological activity. Recent studies highlight its role as a precursor for novel antibacterial agents, aligning with the growing demand for alternatives to traditional antibiotics amid rising antimicrobial resistance (AMR). The fluoro substitution at the 10-position enhances its bioavailability and target binding affinity, making it a promising candidate for further investigation.
In the context of green chemistry, the synthesis of (3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido1,2,3-de-1,4-benzoxazine-6-carboxylic Acid has been optimized to reduce hazardous byproducts, addressing environmental concerns. This aligns with the industry's shift toward sustainable practices, a topic frequently searched by professionals in the field. The compound's chiral center at the 3-position also makes it a subject of interest for stereoselective synthesis studies.
Another trending topic is the compound's potential in drug repurposing. Given its structural similarity to known quinolone derivatives, researchers are investigating its utility beyond its initial scope, such as in neurodegenerative or metabolic disorders. This versatility has sparked discussions in academic forums and patent filings, further driving its relevance in modern pharmacology.
From an analytical perspective, advanced techniques like HPLC and LC-MS are employed to characterize (3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido1,2,3-de-1,4-benzoxazine-6-carboxylic Acid, ensuring high purity for research applications. Quality control protocols are critical, as impurities can significantly impact experimental outcomes—a concern often raised in peer-reviewed journals and industry guidelines.
In summary, (3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido1,2,3-de-1,4-benzoxazine-6-carboxylic Acid (CAS No. 117620-84-5) represents a multifaceted compound with broad implications in medicinal chemistry. Its alignment with current trends like AMR solutions, sustainable synthesis, and drug repurposing ensures its continued relevance in scientific discourse and industrial applications.
117620-84-5 ((3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido1,2,3-de-1,4-benzoxazine-6-carboxylic Acid) 関連製品
- 106939-34-8((S)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido1,2,3-de-1,4-benzoxazine-6-carboxylic Acid Ethyl Ester)
- 100986-89-8(Levofloxacin Carboxylic Acid (Levofloxacin Difluoro Impurity))
- 178912-62-4(9-Piperazino Levofloxacin Impurity)
- 82419-35-0(9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido1,2,3-de-1,4-benzoxazine-6-carboxylic Acid(RS-Ofloxacin Carboxylic Acid))
- 2228987-81-1(2-(3-cyclopropylphenyl)-1-methylpiperazine)
- 2098161-76-1((Z)-N'-hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide)
- 2694728-41-9(3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride)
- 1286708-86-8(Phosphine oxide, diphenyl[4-(triphenylsilyl)phenyl]-)
- 2680571-49-5(ethyl 2-amino-3-(4-{dimethyl(oxo)-lambda6-sulfanylideneamino}phenyl)propanoate)
- 1956437-02-7(1H-Pyrazole, 1,3-dimethyl-4-[(3R)-3-pyrrolidinyloxy]-)




